Butabindide oxalate

Overview

Description

Butabindide oxalate is a potent inhibitor of cholecystokinin-inactivating peptidase/tripeptidyl peptidase 2 (CCK-inactivating peptidase/TPP-2). It selectively inhibits CCK-inactivating peptidase/TPP-2 over a panel of serine proteases and CCK receptors .

Molecular Structure Analysis

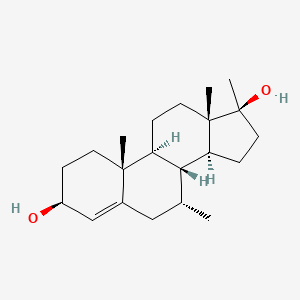

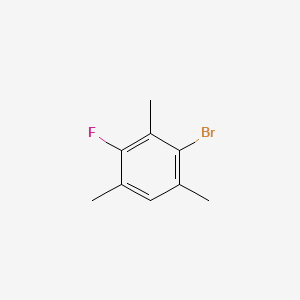

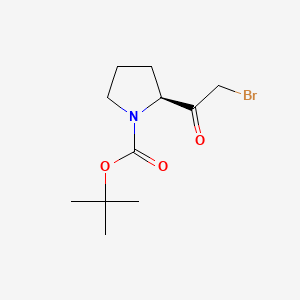

The molecular formula of Butabindide oxalate is C17H25N3O2.C2H2O4 . The structure includes a carboxamide group attached to an indole ring and a butyl group .

Physical And Chemical Properties Analysis

Butabindide oxalate is a white solid with a molecular weight of 393.44. It is soluble in DMSO .

Scientific Research Applications

-

Biotechnology and Medicine

- Oxalate decarboxylase (OxDC) from Bacillus subtilis is a Mn-dependent hexameric enzyme which converts oxalate to carbon dioxide and formate .

- OxDC has attracted the interest of the scientific community due to its biotechnological and medical applications for the treatment of hyperoxalurias, a group of pathologic conditions associated with excessive oxalate urinary excretion .

- Through bioinformatics-guided protein engineering, followed by combinatorial mutagenesis and analyses of activity and thermodynamic stability, a double mutant of OxDC was identified with enhanced catalytic efficiency and stability under physiological conditions .

- The engineered form of OxDC offers a potential tool for improved intestinal oxalate degradation in hyperoxaluria patients .

-

Agriculture, Food, and Industrial Processes

- Oxalate decarboxylase (Oxdc) is a homogenous polymerase with manganese ion and belongs to the Cupin protein superfamily .

- In plants and microorganisms, Oxdc is one of the main enzymes which can catalyze the decomposition of oxalate into formic acid and CO2 without cofactors .

- It has been applied widely in agriculture, food, industrial process, medical, biological monitoring and other fields .

- The role and advantages of Oxdc in urinary oxalate stones are particularly discussed, providing important theoretical reference for the effective prevention and treatment of urinary tract stones .

Safety And Hazards

Future Directions

While specific future directions for Butabindide oxalate are not mentioned in the sources, research into oxalate metabolism and its impact on health conditions like kidney stones and cardiometabolic toxicity is ongoing . This could potentially influence the use and study of compounds like Butabindide oxalate in the future.

properties

IUPAC Name |

(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2.C2H2O4/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2;3-1(4)2(5)6/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)/t13-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMJFDVOXSGHBF-SLHAJLBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719333 | |

| Record name | Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butabindide oxalate | |

CAS RN |

185213-03-0 | |

| Record name | Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B599773.png)

![Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599788.png)